Ezetimibe-d4 Diol Impurity Ezetimibe-d4 Diol Impurity
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204047
InChI:
SMILES:
Molecular Formula: C₂₄H₂₁D₄F₂NO₃
Molecular Weight: 417.48

Ezetimibe-d4 Diol Impurity

CAS No.:

Cat. No.: VC0204047

Molecular Formula: C₂₄H₂₁D₄F₂NO₃

Molecular Weight: 417.48

* For research use only. Not for human or veterinary use.

Ezetimibe-d4 Diol Impurity -

Specification

Molecular Formula C₂₄H₂₁D₄F₂NO₃
Molecular Weight 417.48

Introduction

Structural and Physicochemical Properties

Molecular Identity and Nomenclature

Ezetimibe-d4 Diol Impurity is formally designated as (1S,4R)-1-(4-fluorophenyl)-4-[(S)-(4-hydroxyphenyl)-(2,3,5,6-tetradeuterio-4-fluoroanilino)methyl]pentane-1,5-diol . Its molecular formula is C₂₄D₄H₂₁F₂NO₃, with a molecular weight of 417.48 g/mol . The compound incorporates four deuterium atoms (D₄) at specific positions, replacing hydrogen atoms in the parent Ezetimibe structure.

PropertyValueSource
CAS Number1374250-08-4
Molecular FormulaC₂₄D₄H₂₁F₂NO₃
Molecular Weight417.48 g/mol
Structural FeaturesPentane-1,5-diol backbone with deuterated anilino group

The deuterated modification ensures isotopic differentiation, critical for mass spectrometry-based analyses.

Structural Isomerism and Diol Configuration

The diol moiety (pentane-1,5-diol) contributes to its hydrophilic properties, influencing solubility and binding interactions. The stereochemistry at positions 1S,4R, and S in the anilino group dictates its spatial arrangement, though specific crystallographic data remain limited .

Synthesis and Formation Pathways

Deuteration Processes

The synthesis of Ezetimibe-d4 Diol Impurity involves selective deuteration of key hydrogen atoms in the parent Ezetimibe molecule. Common methods include:

  • Catalytic Deuterium Exchange: Using deuterated reagents (e.g., D₂O, CD₃OD) under acidic/basic conditions.

  • Isotopic Labeling: Incorporating deuterium during early synthesis stages to avoid scrambling .

Deuteration typically targets the anilino group (positions 2,3,5,6), as indicated by the structural name .

Analytical Applications

Role as an Internal Standard

Ezetimibe-d4 Diol Impurity is employed in:

  • LC-MS/MS Quantification: Its isotopic signature (D₄) prevents co-elution with non-deuterated Ezetimibe, enhancing signal-to-noise ratios .

  • Metabolite Profiling: Facilitates tracking of Ezetimibe’s glucuronide conjugates (e.g., Ezetimibe Phenoxy Glucuronide, C₃₀H₂₉F₂NO₉) .

ApplicationAdvantageLimitation
Pharmacokinetic StudiesAccurate AUC (Area Under Curve) estimationLimited to deuterated forms
Method ValidationStability in calibration curvesRequires custom synthesis

Comparative Performance with Other Standards

Non-deuterated standards (e.g., Desfluoro Ezetimibe, C₂₄H₂₂FNO₃) lack isotopic differentiation, risking signal overlap in complex matrices. Ezetimibe-d4 Diol Impurity’s deuterated structure addresses this limitation .

Comparative Analysis with Related Impurities

Structural and Functional Differences

The following table contrasts Ezetimibe-d4 Diol Impurity with other Ezetimibe derivatives:

Compound NameCAS NumberMolecular FormulaKey Feature
Ezetimibe-d4 Diol Impurity1374250-08-4C₂₄D₄H₂₁F₂NO₃Deuterated diol, internal standard
Racemic Ezetimibe D4NAC₂₄H₁₇D₄F₂NO₃Non-stereospecific deuterated form
Desfluoro Ezetimibe302781-98-2C₂₄H₂₂FNO₃Lacks fluorine at position 4’
Ezetimibe Diacetate190448-46-5C₂₆H₂₃F₂NO₄Acetylated derivative

Ezetimibe-d4 Diol Impurity’s unique deuterated diol structure distinguishes it from non-deuterated analogs and fluorine-modified derivatives .

Research Gaps and Future Directions

Unresolved Questions

  • Deuterium Positioning: Exact sites of deuteration (e.g., anilino group vs. diol backbone) require confirmation via isotopic labeling studies.

  • Metabolic Fate: Whether deuteration alters metabolic pathways compared to non-deuterated Ezetimibe.

Emerging Applications

  • Isotope Dilution MS: Enhancing sensitivity for Ezetimibe quantification in pediatric populations.

  • Stability Testing: Assessing degradation kinetics under accelerated conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator